molecular formula C17H21N3O2 B1672266 N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide CAS No. 101578-27-2

N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide

Cat. No.: B1672266
CAS No.: 101578-27-2
M. Wt: 299.37 g/mol
InChI Key: SJXJJKTUFSGUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide typically involves the reaction of isonicotinamide with a pentyl chain substituted with a p-aminophenoxy group. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide can be compared with other similar compounds, such as:

  • ISONICOTINAMIDE, N-(4-(p-AMINOPHENOXY)BUTYL)-
  • ISONICOTINAMIDE, N-(6-(p-AMINOPHENOXY)HEXYL)-

These compounds share similar structural features but differ in the length of the alkyl chain connecting the isonicotinamide and p-aminophenoxy groups. The uniqueness of this compound lies in its specific chain length, which may influence its chemical properties and biological activities .

Properties

CAS No.

101578-27-2

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide

InChI

InChI=1S/C17H21N3O2/c18-15-4-6-16(7-5-15)22-13-3-1-2-10-20-17(21)14-8-11-19-12-9-14/h4-9,11-12H,1-3,10,13,18H2,(H,20,21)

InChI Key

SJXJJKTUFSGUQM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OCCCCCNC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCNC(=O)C2=CC=NC=C2

Appearance

Solid powder

101578-27-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isonicotinamide, N-(5-(p-aminophenoxy)pentyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide
Reactant of Route 2
N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide
Reactant of Route 3
N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide
Reactant of Route 6
N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.